1,2-Ditridecanoyl-sn-glycero-3-phosphocholine
Overview
Description
1,2-Ditridecanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid compound. It is a member of the phosphatidylcholine class of phospholipids, which are essential components of cell membranes. This compound is characterized by having two tridecanoic acid chains esterified to the glycerol backbone at the sn-1 and sn-2 positions, and a phosphocholine group attached to the sn-3 position.
Mechanism of Action
Target of Action
1,2-Ditridecanoyl-sn-glycero-3-phosphocholine, also known as phosphatidylcholine, primarily targets cell membranes . It forms stable bilayers and vesicles, encapsulating drugs and delivering them to specific targets within the body .
Mode of Action
This compound interacts with its targets by integrating into the cell membrane. This integration alters the membrane’s properties, such as fluidity and permeability, which can influence the function of membrane proteins and the cellular uptake of drugs .
Biochemical Pathways
It is known that phosphatidylcholine plays a crucial role in lipid metabolism and cell signaling .
Pharmacokinetics
The ADME properties of this compound are complex and depend on several factors, including the method of administration and the presence of other compounds . As a component of liposomes and drug delivery systems, it can enhance the solubility and bioavailability of drugs .
Result of Action
The molecular and cellular effects of this compound action are diverse. By forming stable bilayers and vesicles, it can encapsulate drugs and enhance their delivery to specific targets within the body . This can result in increased drug efficacy and reduced side effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pH can affect the stability of the bilayers and vesicles it forms . Additionally, the presence of other compounds can influence its interaction with cell membranes and its ability to encapsulate and deliver drugs .
Biochemical Analysis
Biochemical Properties
1,2-Ditridecanoyl-sn-glycero-3-phosphocholine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be incorporated into lipid bilayers, where it interacts with membrane proteins, influencing their function and stability. Additionally, this compound can serve as a substrate for phospholipases, enzymes that hydrolyze phospholipids, leading to the production of lysophospholipids and free fatty acids .
Cellular Effects
This compound affects various types of cells and cellular processes. It can modulate cell signaling pathways by altering the composition and properties of cellular membranes. This compound influences gene expression and cellular metabolism by affecting the activity of membrane-bound receptors and enzymes. For example, changes in membrane fluidity and permeability caused by this compound can impact the function of ion channels and transporters, thereby affecting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into lipid bilayers, where it interacts with various biomolecules. It can bind to membrane proteins, altering their conformation and activity. Additionally, this compound can inhibit or activate enzymes involved in lipid metabolism, such as phospholipases and acyltransferases. These interactions can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in membrane composition and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate membrane properties and enzyme activity without causing significant toxicity. At high doses, this compound can induce adverse effects, such as membrane disruption and cytotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be hydrolyzed by phospholipases to produce lysophospholipids and free fatty acids, which are further metabolized by other enzymes. This compound can also participate in the synthesis of other phospholipids through acyltransferase-mediated reactions. These metabolic pathways are essential for maintaining cellular lipid homeostasis and membrane integrity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be incorporated into lipid bilayers and lipoproteins, facilitating its movement across cellular compartments. The localization and accumulation of this compound can influence its biological activity and effects on cellular function .
Subcellular Localization
This compound is primarily localized in cellular membranes, where it exerts its effects on membrane properties and protein function. It can be targeted to specific compartments or organelles through post-translational modifications and interactions with targeting signals. This subcellular localization is crucial for the compound’s role in modulating cellular processes and maintaining membrane integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ditridecanoyl-sn-glycero-3-phosphocholine can be synthesized through a multi-step process involving the esterification of glycerol with tridecanoic acid, followed by the introduction of the phosphocholine group. The typical synthetic route involves:
Esterification: Glycerol is esterified with tridecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Phosphorylation: The resulting 1,2-ditridecanoyl-sn-glycerol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine.
Choline Addition: The phosphorylated intermediate is reacted with choline chloride to form this compound. This step is typically carried out in an aqueous or organic solvent under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with tridecanoic acid using industrial reactors.
Continuous Phosphorylation: Continuous flow reactors are used for the phosphorylation step to ensure high yield and purity.
Automated Choline Addition: Automated systems are employed for the choline addition step to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Ditridecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of glycerol, tridecanoic acid, and phosphocholine.
Oxidation: The fatty acid chains can undergo oxidation, resulting in the formation of peroxides and other oxidative degradation products.
Substitution: The phosphocholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Glycerol, tridecanoic acid, and phosphocholine.
Oxidation: Peroxides and other oxidative degradation products.
Substitution: Various substituted phosphocholine derivatives.
Scientific Research Applications
1,2-Ditridecanoyl-sn-glycero-3-phosphocholine has several scientific research applications, including:
Membrane Studies: It is used in the study of lipid bilayers and membrane dynamics due to its structural similarity to natural phospholipids.
Drug Delivery: The compound is employed in the formulation of liposomes and other lipid-based drug delivery systems.
Biological Research: It is used in studies involving cell membrane composition and function.
Industrial Applications: The compound is utilized in the development of surfactants and emulsifiers for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimyristoyl-sn-glycero-3-phosphocholine
- 1,2-Dioleoyl-sn-glycero-3-phosphocholine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Distearoyl-sn-glycero-3-phosphocholine
Uniqueness
1,2-Ditridecanoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. The tridecanoic acid chains confer unique membrane fluidity and stability characteristics, making it particularly useful in specialized applications such as drug delivery and membrane studies.
Properties
IUPAC Name |
[(2R)-2,3-di(tridecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-33(36)40-30-32(31-42-44(38,39)41-29-28-35(3,4)5)43-34(37)27-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3/t32-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNYFMQMIIHWFV-JGCGQSQUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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